molecular formula C12H18N2O9S2 B13848242 3',5'-Dimethanesulfonate Thymidine, Methyl-d3

3',5'-Dimethanesulfonate Thymidine, Methyl-d3

Cat. No.: B13848242
M. Wt: 401.4 g/mol
InChI Key: JPBRYDQRCOMYRY-FJNUSGMBSA-N
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Preparation Methods

The synthesis of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves the reaction of thymidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves its incorporation into DNA during replication. The methanesulfonate groups can interact with DNA polymerases, affecting the synthesis and repair processes. The deuterium labeling (Methyl-d3) provides additional stability and allows for precise tracking in various biochemical assays .

Comparison with Similar Compounds

Similar compounds to 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 include:

3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 is unique due to its dual methanesulfonate groups and deuterium labeling, which provide enhanced stability and specificity in research applications .

Properties

Molecular Formula

C12H18N2O9S2

Molecular Weight

401.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1/i1D3

InChI Key

JPBRYDQRCOMYRY-FJNUSGMBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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